2-(2-Bromo-5-methoxyphenyl)-2-(methylamino)acetic acid hydrochloride
Overview
Description
2-(2-Bromo-5-methoxyphenyl)-2-(methylamino)acetic acid hydrochloride is a synthetic organic compound It is characterized by the presence of a bromo-substituted phenyl ring, a methoxy group, and a methylamino acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-5-methoxyphenyl)-2-(methylamino)acetic acid hydrochloride typically involves multiple steps:
Methoxylation: The addition of a methoxy group to the phenyl ring.
Acetic Acid Formation: The formation of the acetic acid moiety.
Hydrochloride Formation: The final step involves converting the compound to its hydrochloride salt form.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to increase yield and purity. Large-scale synthesis may also employ continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions may target the bromo or methoxy groups, leading to dehalogenation or demethylation.
Substitution: The bromo group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium azide (NaN3) can be employed.
Major Products
Oxidation: Quinones or other oxidized phenyl derivatives.
Reduction: Dehalogenated or demethylated products.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Medicine
Industry
The compound may be used in the synthesis of specialty chemicals, dyes, or materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-5-methoxyphenyl)-2-(methylamino)acetic acid hydrochloride would depend on its specific interactions with biological targets. It may act by binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate its precise molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chloro-5-methoxyphenyl)-2-(methylamino)acetic acid hydrochloride
- 2-(2-Bromo-4-methoxyphenyl)-2-(methylamino)acetic acid hydrochloride
- 2-(2-Bromo-5-ethoxyphenyl)-2-(methylamino)acetic acid hydrochloride
Uniqueness
The presence of the bromo and methoxy groups in specific positions on the phenyl ring, along with the methylamino acetic acid moiety, gives 2-(2-Bromo-5-methoxyphenyl)-2-(methylamino)acetic acid hydrochloride unique chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(2-bromo-5-methoxyphenyl)-2-(methylamino)acetic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3.ClH/c1-12-9(10(13)14)7-5-6(15-2)3-4-8(7)11;/h3-5,9,12H,1-2H3,(H,13,14);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYMLRFERHCLLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=C(C=CC(=C1)OC)Br)C(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1864013-95-5 | |
Record name | Benzeneacetic acid, 2-bromo-5-methoxy-α-(methylamino)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1864013-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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